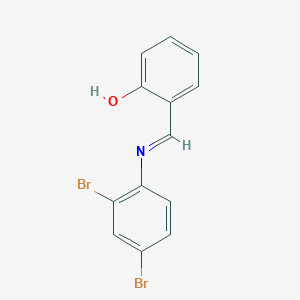![molecular formula C16H14Br2I2N2Ni B6298164 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-11-5](/img/structure/B6298164.png)
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is an organometallic complex compound composed of two nickel(II) ions, two bromide ions, and two N-4-iodophenyl imino butane ligands. This compound has been widely studied due to its potential applications in various scientific research areas such as catalysis, electrochemistry, and synthetic organic chemistry.
科学研究应用
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide has been studied extensively due to its potential applications in various scientific research areas. It has been used in catalysis as a catalyst for the synthesis of a variety of organic compounds. It has also been used in electrochemistry as a redox-active material for the electrochemical reduction of carbon dioxide. Additionally, it has been used in synthetic organic chemistry as a reagent for the synthesis of various complex organic compounds.
作用机制
The mechanism of action of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is not well understood. However, it is believed that the complex acts as a Lewis acid, which is capable of coordinating to electron-rich species such as carbon dioxide and organic substrates. This coordination facilitates the transfer of electrons and the formation of new bonds, allowing for the synthesis of various organic compounds.
Biochemical and Physiological Effects
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is generally considered to be non-toxic and non-carcinogenic. However, it is important to note that this compound has not been extensively studied and its effects on humans and other organisms have not been fully determined.
实验室实验的优点和局限性
The use of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide in laboratory experiments has several advantages. It is relatively easy to synthesize, is highly reactive, and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be difficult to purify and can be expensive to obtain.
未来方向
The potential applications of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide are far-reaching, and there are numerous possibilities for future research. Some possible future research directions include further study of its mechanism of action and its potential applications in the synthesis of complex organic compounds. Additionally, further research could be done on its potential applications in electrochemistry, catalysis, and the development of novel materials. Finally, further research could be done to explore its potential toxicity and its effects on living organisms.
合成方法
The synthesis of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is generally achieved through a two-step process. The first step involves the preparation of the N-4-iodophenyl imino butane ligand by the reaction of 4-iodobenzaldehyde and N-butyl-1,4-diaminobutane. The second step involves the coordination of the ligand to a nickel(II) ion in the presence of two bromide ions to form the desired complex.
属性
IUPAC Name |
2-N,3-N-bis(4-iodophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14I2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZUJMGDKMHCKV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)I)C(=NC2=CC=C(C=C2)I)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2I2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)



![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)

